Hexaethenyldigermane

Description

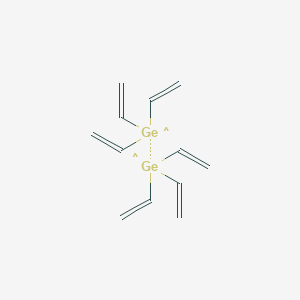

Hexaethenyldigermane (theoretical formula: (C₂H₃)₃Ge-Ge(C₂H₃)₃) is an organometallic compound containing a digermane core (Ge-Ge bond) with six ethenyl (vinyl, C≡CH) substituents. Organodigermanes are of interest in materials science and catalysis due to their unique Ge-Ge bonding and reactivity .

Properties

CAS No. |

54882-13-2 |

|---|---|

Molecular Formula |

C12H18Ge2 |

Molecular Weight |

307.5 g/mol |

InChI |

InChI=1S/2C6H9Ge/c2*1-4-7(5-2)6-3/h2*4-6H,1-3H2 |

InChI Key |

AHMCICAOZDQCFM-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Ge](C=C)C=C.C=C[Ge](C=C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 85441540 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

CID 85441540 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 85441540 has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 85441540 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets, modulating their activity, and influencing cellular pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Longer alkyl chains (e.g., butyl in tetrabutylgermane) increase molecular weight and likely reduce volatility compared to methyl or ethenyl groups .

- Ge-Ge Bond Stability : Hexamethyldigermane’s Ge-Ge bond may exhibit greater stability than ethenyl-substituted analogs due to steric shielding from methyl groups .

Physicochemical Properties

Available data for related compounds suggest trends:

Notable Gaps:

- Experimental data for this compound’s melting/boiling points, solubility, and stability are unavailable in the provided evidence.

Comparison Highlights :

- Toxicity: Tetrabutylgermane’s safety data emphasize consultation with physicians after exposure, a common protocol for organometallics .

- Handling : this compound’s ethenyl groups may increase reactivity compared to alkyl-substituted analogs, necessitating stricter inert-atmosphere protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.